N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide
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Overview
Description
N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a hydroxy group, and a pyrimidoazepine core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide typically involves multiple steps, including the formation of the pyrimidoazepine core and the introduction of the fluorophenyl and hydroxy groups. Common synthetic routes may involve:
Formation of the Pyrimidoazepine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic substitution reactions using fluorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptor Interaction: Modulating receptor activity by binding to receptor sites.
Pathway Modulation: Affecting cellular pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide can be compared with other similar compounds, such as:
N-[(4-Chlorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
N-[(4-Bromophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
Properties
CAS No. |
724783-88-4 |
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Molecular Formula |
C18H21FN4O3 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepine-2-carboxamide |
InChI |
InChI=1S/C18H21FN4O3/c1-20-13-4-2-3-9-23-16(13)22-14(15(24)18(23)26)17(25)21-10-11-5-7-12(19)8-6-11/h5-8,13,20,24H,2-4,9-10H2,1H3,(H,21,25) |
InChI Key |
HIOPZDBGXHDCMB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCCN2C1=NC(=C(C2=O)O)C(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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